

Dodine Biotransformation in Plants: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodine, a fungicide and bactericide belonging to the guanidine family, is utilized for the control of fungal diseases on a variety of fruit and nut crops. Its efficacy is well-documented; however, understanding its metabolic fate within plant systems is crucial for assessing residue levels, ensuring food safety, and comprehending its overall environmental impact. This technical guide provides an in-depth overview of the biotransformation of **dodine** in plants, consolidating available quantitative data, detailing experimental protocols for its analysis, and visualizing the core metabolic pathways and analytical workflows.

Dodine Metabolism in Plants

The biotransformation of **dodine** in plants is a relatively slow process, with the parent compound often constituting the major portion of the residue at harvest. The primary metabolic pathway involves oxidation of the dodecyl chain and subsequent hydrolysis of the guanidino group, ultimately leading to the formation of natural products.

Metabolic Pathways

The degradation of **dodine** in plants proceeds through a series of enzymatic reactions. While the specific enzymes have not been definitively elucidated in all plant species, the proposed pathway is as follows:



- Oxidation: The long dodecyl carbon chain of **dodine** is susceptible to oxidation. This is likely initiated by cytochrome P450 monooxygenases, a large family of enzymes known to be involved in the phase I metabolism of many xenobiotics in plants. This oxidation can lead to the formation of hydroxylated intermediates. While not definitively proven for **dodine**, beta-oxidation of the fatty acid chain is a plausible subsequent step.
- Hydrolysis: The guanidino group is hydrolyzed, leading to the formation of guanidine and, eventually, urea. This step is likely catalyzed by hydrolytic enzymes. Research on guanidine-producing enzymes in plants has identified 2-oxoglutarate-dependent dioxygenases (2-ODDs) that can act on guanidino compounds, suggesting a potential enzymatic route for this conversion.[1][2][3]
- Mineralization: The ultimate breakdown products of **dodine** biotransformation are carbon dioxide (CO₂) and ammonia (NH₃), which can then be incorporated into the plant's natural metabolic pools.

The key metabolites identified in various plant studies are:

- Guanidine: A significant intermediate, particularly noted in pecan kernels.
- Urea: Another intermediate in the degradation pathway.

The proposed metabolic pathway of **dodine** in plants is illustrated in the following diagram:



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Figure 1: Proposed metabolic pathway of **dodine** in plants.

Plant Signaling Pathways

Currently, there is a lack of specific research identifying the plant signaling pathways that are directly activated or modulated by the biotransformation of **dodine**. General plant defense and detoxification pathways, such as the glutathione-S-transferase (GST) system, are known to be involved in the metabolism of various pesticides.[4][5][6] However, their specific role in **dodine**



metabolism has not been detailed. The hyperactivation of fungal signaling pathways by certain fungicides is a known mechanism of action, but this is distinct from the metabolic response of the plant to the fungicide.[7][8][9] Further transcriptomic and metabolomic studies are required to elucidate the specific signaling cascades in plants that respond to **dodine** exposure and its subsequent metabolism.

Quantitative Data on Dodine Residues

The following tables summarize the quantitative data on **dodine** and its metabolite residues in various plant commodities from different studies. These tables are intended to provide a comparative overview of residue levels under different experimental conditions.

Table 1: **Dodine** Residues in Apples

Applicati on Rate	No. of Applicati ons	Pre- Harvest Interval (PHI)	Plant Part	Dodine (mg/kg)	Guanidin e (mg/kg)	% of Total Radioacti ve Residue (TRR)
0.108 kg ai/hL	3	7 days	Peel	0.88 - 1.06	0.017	72-89% (Dodine)
0.108 kg ai/hL	3	7 days	Pulp	0.068 - 0.085	<0.01	80.6% (Dodine)

Table 2: **Dodine** Residues in Strawberries

Application Rate	No. of Application s	Pre-Harvest Interval (PHI)	Plant Part	Dodine (mg/kg)	% of Total Radioactive Residue (TRR)
3.12 kg ai/ha	4	14 days	Washed Fruit	4.3 - 6.8	>85% (Dodine)

Table 3: **Dodine** and Guanidine Residues in Pecans



Applicati on Rate	No. of Applicati ons	Pre- Harvest Interval (PHI)	Plant Part	Dodine (mg/kg)	Guanidin e (mg/kg)	% of Total Radioacti ve Residue (TRR)
0.2 kg ai/hL	3	Mature Harvest	Kernels	0.015	0.041	13.2% (Dodine), 36% (Guanidine

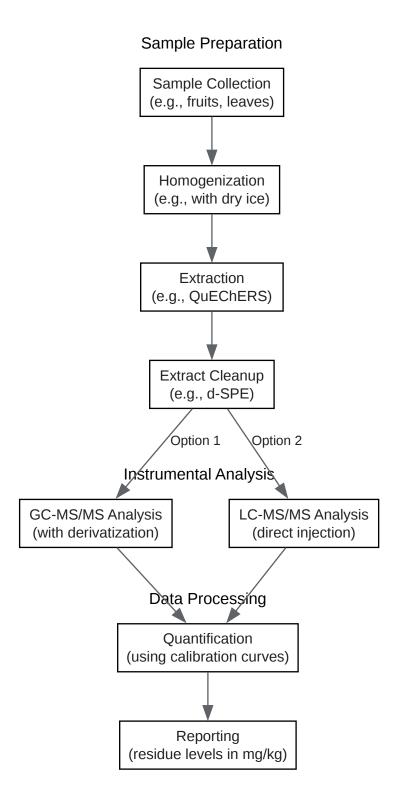
Experimental Protocols

This section provides detailed methodologies for the analysis of **dodine** residues in plant materials, based on commonly cited analytical techniques.

General Experimental Workflow for Residue Analysis

The analysis of **dodine** residues in plant matrices typically follows a standardized workflow, from sample collection to final quantification.





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Figure 2: General workflow for **dodine** residue analysis in plants.



Protocol for Dodine Analysis by LC-MS/MS

This protocol is suitable for the direct analysis of dodine in fruit matrices.

- 1. Sample Preparation (QuEChERS Method)[10][11][12]
- Homogenization: Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.
- Extraction:
 - Add 10-15 mL of acetonitrile (with 1% acetic acid for better recovery).
 - Add an appropriate internal standard.
 - Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
 - Shake vigorously for 1 minute.
 - Centrifuge at ≥3000 x g for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing PSA (primary secondary amine) sorbent and MgSO₄.
 - Shake for 30 seconds.
 - Centrifuge at ≥3000 x g for 5 minutes.
- Final Extract: The resulting supernatant is ready for LC-MS/MS analysis. It may be filtered through a 0.22 μm filter prior to injection.
- 2. LC-MS/MS Parameters[13][14][15]
- LC Column: A C18 reversed-phase column is typically used.



- Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a modifier like formic acid or ammonium formate to improve peak shape and ionization efficiency.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is used as dodine is a cationic molecule.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, using at least two transitions from the precursor ion to product ions.
 - Precursor Ion: [M+H]+ for dodine.
 - Product Ions: Specific fragment ions of dodine.

Protocol for Dodine Analysis by GC-MS/MS

This protocol requires a derivatization step to make the non-volatile **dodine** amenable to gas chromatography.

- 1. Sample Preparation:
- Follow the same QuEChERS extraction and cleanup procedure as described for the LC-MS/MS method.
- 2. Derivatization[16][17][18][19][20]
- Evaporate an aliquot of the final extract to dryness under a gentle stream of nitrogen.
- Add a suitable derivatizing agent. For guanidino compounds, hexafluoroacetylacetone (HFAA) in an appropriate solvent is commonly used.
- Heat the mixture to facilitate the reaction (e.g., 100°C for 1 hour).
- After cooling, the derivatized sample is reconstituted in a solvent suitable for GC injection (e.g., ethyl acetate or toluene).
- 3. GC-MS/MS Parameters



- GC Column: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is typically used.
- Injection: Splitless injection is preferred for trace analysis.
- Oven Temperature Program: A temperature gradient is used to separate the derivatized dodine from matrix components.
- Ionization Mode: Electron Ionization (EI).
- MS/MS Detection: MRM is used for selective and sensitive detection of the derivatized dodine.

Conclusion

The biotransformation of **dodine** in plants is a multi-step process involving oxidation and hydrolysis, leading to the formation of guanidine and urea as key intermediates before complete mineralization. The parent **dodine** compound often remains the major residue component in edible plant parts. For regulatory and research purposes, robust analytical methods based on LC-MS/MS and GC-MS/MS are available for the accurate quantification of **dodine** residues. While the general metabolic pathway is understood, further research is needed to identify the specific plant enzymes responsible for each biotransformation step and to investigate the potential impact of **dodine** and its metabolites on plant signaling pathways. This guide provides a comprehensive foundation for researchers and professionals working with this important agricultural fungicide.

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